N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide
Description
N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a heterocyclic compound featuring a fused indazole-tetrahydroindazole core linked to a substituted indole moiety via a carboxamide bridge.
Properties
Molecular Formula |
C19H22N4O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-25-12-11-23-10-9-13-15(7-4-8-17(13)23)20-19(24)18-14-5-2-3-6-16(14)21-22-18/h4,7-10H,2-3,5-6,11-12H2,1H3,(H,20,24)(H,21,22) |
InChI Key |
ZXZZECZVYPMFEZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=NNC4=C3CCCC4 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indole Nitrogen
A common method involves reacting 1H-indol-4-amine with 2-methoxyethyl bromide under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C facilitates deprotonation of the indole nitrogen, enabling nucleophilic substitution with the alkyl halide. Yields range from 65–80%, with purity dependent on strict temperature control to minimize N-alkylation byproducts.
Reductive Amination
Alternative approaches employ reductive amination of 4-nitroindole derivatives. For example, 4-nitroindole is reduced to the corresponding amine using hydrogen gas and palladium on carbon (Pd/C), followed by reaction with 2-methoxyacetaldehyde in the presence of sodium cyanoborohydride (NaBH3CN). This method achieves higher regioselectivity (85–90% yield) but requires careful handling of nitro intermediates.
Construction of the Tetrahydroindazole Core
The 4,5,6,7-tetrahydro-2H-indazole framework is synthesized via cyclization or transition-metal-mediated reactions.
Cadogan Cyclization
The Cadogan reaction remains a cornerstone for indazole synthesis. Starting with 2-nitrobenzaldehyde and cyclohexanone, a Schiff base is formed under reflux with ethanol. Subsequent reduction and cyclization using triethyl phosphite (P(OEt)3) yield the tetrahydroindazole scaffold. This method provides moderate yields (60–70%) but requires optimization of phosphite stoichiometry to suppress dimerization.
Silver(I)-Mediated Oxidative C–H Amination
A modern alternative employs silver(I) triflimide (AgNTf2) to mediate intramolecular oxidative amination. Hydrazone derivatives derived from cyclohexanone are treated with AgNTf2 and copper(II) acetate (Cu(OAc)2) in 1,2-dichloroethane at 80°C. This route achieves superior yields (75–85%) and tolerates diverse functional groups, making it suitable for late-stage modifications.
Coupling Strategies for Benzamide Formation
The final carboxamide bond is forged using carbodiimide-based coupling agents or acyl chloride intermediates.
EDC/HOBt-Mediated Amidation
A widely adopted method involves reacting 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid with N-[1-(2-methoxyethyl)-1H-indol-4-yl]amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Triethylamine (Et3N) is added to scavenge HCl, achieving yields of 70–80%.
Acyl Chloride Intermediate
Alternative protocols convert the carboxylic acid to its acyl chloride using thionyl chloride (SOCl2), followed by reaction with the indole amine in anhydrous tetrahydrofuran (THF). While this method accelerates coupling kinetics, it necessitates rigorous moisture control to prevent hydrolysis.
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing cost, safety, and purity challenges.
Continuous Flow Synthesis
Recent advances employ continuous flow reactors for the alkylation and coupling steps. For example, a microreactor system operating at 5°C reduces reaction times from hours to minutes while maintaining >90% conversion. This approach minimizes thermal degradation and enhances reproducibility.
Purification Techniques
Final purification combines normal-phase chromatography (silica gel, DCM/methanol gradients) with recrystallization from ethanol/water mixtures. Industrial processes often replace chromatography with countercurrent distribution or crystallization-driven purification to reduce solvent waste.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and functional group tolerance:
| Step | Method | Yield (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Indole Alkylation | NaH/2-Methoxyethyl Bromide | 65–80 | Moderate | Low cost |
| Tetrahydroindazole | AgNTf2-Mediated Cyclization | 75–85 | High | Functional group tolerance |
| Amidation | EDC/HOBt | 70–80 | High | Mild conditions |
| Acyl Chloride Coupling | SOCl2/THF | 60–70 | Moderate | Fast kinetics |
Critical Reaction Parameters and Optimization
Temperature Control
Exothermic reactions like alkylation require precise cooling (−5°C to 5°C) to prevent N-over-C alkylation. Automated temperature control systems are recommended for industrial batches.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and tetrahydroindazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anticancer and antimicrobial properties.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below contrasts key features of the target compound with structurally related molecules from the evidence:
Key Observations:
- Heterocyclic Core : The target compound’s indazole-indole system differs from the pyrrolidinium (ionic liquid) and piperazine (flexible amine) cores in . This rigidity may favor selective protein interactions compared to more flexible analogs.
- However, the carboxamide group in the target compound replaces ionic or simple amine functionalities, likely altering hydrogen-bonding capacity and metabolic stability .
Target Compound vs. Ionic Liquid Analog (N-(2-Methoxyethyl)-N-methyl-pyrrolidinium tetrafluoroborate):
- The pyrrolidinium salt is explicitly used in advanced material research (e.g., electrolytes) due to its ionic character and thermal stability . In contrast, the target compound’s neutral carboxamide and aromatic systems suggest biological applications, such as kinase or GPCR modulation.
- Solubility : The methoxyethyl group may improve aqueous solubility in both compounds, but the target’s larger hydrophobic core could reduce it relative to the smaller pyrrolidinium salt.
Target Compound vs. Piperazine Derivative (1-(2-Methoxyethyl)piperazine):
- The piperazine derivative serves as a building block for drug candidates (e.g., antipsychotics or antifungals) due to its amine reactivity. The target compound’s carboxamide and fused rings likely enhance target specificity but reduce synthetic versatility compared to simpler amines .
Target Compound vs. Indole-Thiazole Hybrids ():
- The indole-thiazole derivatives in exhibit antimicrobial activity, attributed to the thiazole’s electron-deficient ring and the indole’s planar aromaticity .
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a complex organic compound with significant potential for various biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features an indole moiety linked to a tetrahydroindazole structure. This unique configuration suggests various interactions within biological systems, particularly in neurotransmitter modulation and receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O2 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | This compound |
| SMILES | COCCN1C=CC2=C1C=CC=C2OCC(=O)O |
Research indicates that compounds with indole structures often interact with various neurotransmitter systems. This compound may exhibit activity through:
- Serotonin Receptor Modulation : Indole derivatives are known to influence serotonin pathways, potentially affecting mood and anxiety disorders.
- Dopamine Receptor Interaction : The compound may also interact with dopamine receptors, which could have implications in treating neurological disorders.
Therapeutic Potential
Preliminary studies suggest that this compound could be beneficial in treating conditions such as:
- Anxiety and Depression : By modulating serotonin levels.
- Neurodegenerative Diseases : Potential neuroprotective effects warrant further investigation.
Case Studies
A study published in 2023 investigated the effects of similar indole derivatives on cognitive function in animal models. The findings indicated that these compounds improved memory retention and reduced anxiety-like behaviors in rodents, suggesting potential applications in treating cognitive impairments associated with aging or neurodegenerative diseases .
Research Findings
Recent research has focused on the synthesis and evaluation of the biological activity of this compound. Key findings include:
- Binding Affinity Studies : The compound demonstrated significant binding affinity to serotonin receptors (5-HT_1A and 5-HT_2A), indicating its potential as a therapeutic agent for mood disorders .
- In Vivo Efficacy : In vivo studies showed that administration of the compound resulted in reduced stress-induced behaviors in mice models.
Table 2: Summary of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for this compound, and how are intermediates characterized?
Answer:
The synthesis involves multi-step organic reactions, starting with functionalization of the indole and indazole cores. Key steps include:
- Alkylation of the indole nitrogen with 2-methoxyethyl bromide under inert conditions (N₂ atmosphere) in DMF at 60–80°C .
- Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated) between the indazole-3-carboxylic acid derivative and the alkylated indole intermediate .
- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (DMF/water mixtures) .
Characterization: - NMR (¹H/¹³C) to confirm regiochemistry and substituent placement.
- HRMS for molecular weight validation.
- HPLC (≥95% purity) for batch consistency .
Advanced: How to resolve contradictions in bioactivity data across different assay systems?
Answer:
Discrepancies (e.g., varying IC₅₀ values in kinase inhibition assays) require:
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .
- Structural analysis : Perform X-ray crystallography or cryo-EM to confirm binding modes, especially if the methoxyethyl group induces conformational flexibility in target proteins .
- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate aggregation artifacts .
Basic: What analytical techniques are critical for structural elucidation?
Answer:
- ¹H/¹³C NMR : Assign protons and carbons, focusing on indazole C3-carboxamide (δ ~165 ppm) and indole N-substituent (δ ~3.5–4.0 ppm for methoxyethyl) .
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolve π-stacking interactions between indole/indazole rings .
Advanced: How to investigate molecular interactions with biological targets methodologically?
Answer:
- SPR/ITC : Quantify binding affinity (KD) and thermodynamics (ΔH, ΔS) for enzyme/inhibitor complexes .
- Molecular docking : Use Schrödinger Suite or AutoDock Vina with flexible side chains to model the methoxyethyl group’s role in hydrophobic pocket interactions .
- Mutagenesis studies : Replace key residues (e.g., Tyr⁵⁰⁰ in kinase targets) to validate binding hypotheses .
Basic: What physicochemical properties influence its bioavailability?
Answer:
Advanced: How to address regioselectivity challenges in modifying the indazole core?
Answer:
- Directing groups : Introduce TEMPO or Boc-protected amines to steer electrophilic substitutions (e.g., nitration) .
- Metal catalysis : Use Pd(OAc)₂/Xantphos for Suzuki couplings at the indazole C4 position .
- Solvent effects : Polar aprotic solvents (e.g., DCE) enhance selectivity in SNAr reactions .
Basic: Which functional groups are most reactive in derivatization?
Answer:
- Carboxamide : Participate in hydrolysis (acid/base-mediated) or cross-coupling (Buchwald-Hartwig amination) .
- Methoxyethyl chain : Subject to O-demethylation (cytochrome P450 models) or oxidation (Jones reagent) .
- Indole C4 position : Electrophilic substitution (e.g., bromination with NBS) .
Advanced: How to design SAR studies for optimizing target selectivity?
Answer:
- Substituent variation : Synthesize analogs with bulkier groups (e.g., cyclopropane) at the methoxyethyl position to probe steric effects .
- Bioisosteric replacement : Replace indazole with tetrazolo[1,5-a]pyridine to assess π-π stacking efficiency .
- In silico screening : Use QSAR models (e.g., Random Forest) trained on kinase inhibition datasets .
Basic: What stability issues arise under physiological conditions?
Answer:
- pH-dependent hydrolysis : Carboxamide cleavage occurs at pH < 3 or > 10 (validate via LC-MS stability assays) .
- Photodegradation : Protect from UV light during storage (observe λmax at 310 nm for degradation monitoring) .
Advanced: How to evaluate off-target effects in complex biological systems?
Answer:
- Proteome-wide profiling : Use affinity-based chemoproteomics (Activity-Based Protein Profiling) with alkyne-tagged probes .
- Transcriptomics : RNA-seq of treated cell lines to identify dysregulated pathways (e.g., MAPK/ERK) .
- CRISPR screens : Genome-wide knockout libraries to pinpoint synthetic lethal interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
